molecular formula C20H22N2O3S B2982031 1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-25-7

1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2982031
CAS No.: 873811-25-7
M. Wt: 370.47
InChI Key: MAXIODZRTFATMM-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic compound that belongs to the class of thienoimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiophene derivatives. The key steps may involve:

    Cyclization reactions: Formation of the thienoimidazole core through cyclization of intermediate compounds.

    Oxidation reactions: Introduction of the dioxide functionality using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional functional groups.

    Reduction: Reduction of the dioxide functionality to form the corresponding thienoimidazole.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a therapeutic agent.

    Medicine: Development of pharmaceuticals targeting specific diseases.

    Industry: Use in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide would involve its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]imidazole derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted thienoimidazoles: Variants with different phenyl group substitutions.

Uniqueness

1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which may impart distinct chemical and biological properties compared to other thienoimidazole derivatives.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-8-9-16(10-15(13)3)21-18-11-26(24,25)12-19(18)22(20(21)23)17-7-5-4-6-14(17)2/h4-10,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXIODZRTFATMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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